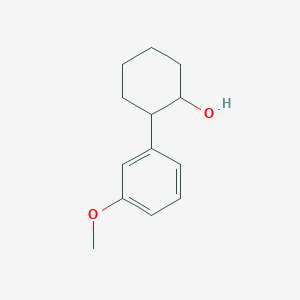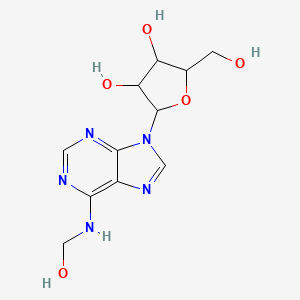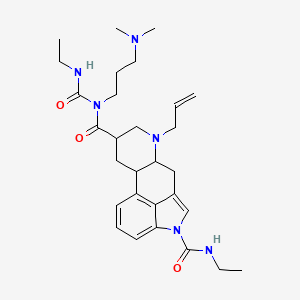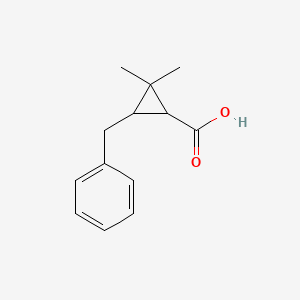
trans-2-(3-Methoxyphenyl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-甲氧基苯基)环己烷-1-醇是一种有机化合物,其分子式为C13H18O2。它是一种环己醇衍生物,在其环己烷环上连接着一个甲氧基苯基基团。
准备方法
合成路线和反应条件
2-(3-甲氧基苯基)环己烷-1-醇可以通过多种方法合成。一种常见的方法是格氏反应,其中3-溴茴香醚在格氏试剂(如苯基溴化镁)的存在下与环己酮反应。 该反应通常在回流条件下于无水醚溶剂中进行 .
工业生产方法
2-(3-甲氧基苯基)环己烷-1-醇的工业生产通常涉及优化格氏反应以获得更高的产率和纯度。 这可能包括使用特定的溶剂、温度控制以及纯化步骤,如重结晶或色谱 .
化学反应分析
反应类型
2-(3-甲氧基苯基)环己烷-1-醇会发生各种化学反应,包括:
氧化: 它可以使用高锰酸钾或三氧化铬等氧化剂氧化成相应的酮或羧酸。
还原: 该化合物可以使用锂铝氢化物或在催化剂存在下使用氢气等还原剂还原成醇或烷烃。
常见试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水醚中的锂铝氢化物。
取代: 水性或醇性介质中的氢氧化钠.
主要形成的产物
氧化: 酮或羧酸。
还原: 醇或烷烃。
取代: 用不同的官能团取代甲氧基基团的化合物.
科学研究应用
2-(3-甲氧基苯基)环己烷-1-醇在科学研究中有多种应用:
化学: 它被用作合成各种有机化合物的中间体。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗炎特性。
医药: 它被研究用于药物开发,特别是用于合成镇痛药和消炎药。
作用机制
2-(3-甲氧基苯基)环己烷-1-醇的作用机制涉及它与特定分子靶标和途径的相互作用。例如,在生物系统中,它可能与酶或受体相互作用,从而导致各种生理效应。 确切的分子靶标和途径取决于特定的应用和使用环境 .
与相似化合物的比较
相似化合物
2-氨甲基-1-(间甲氧基苯基)环己醇: 与羟基相比,具有氨基基团的类似结构。
(1RS,2SR)-2-[(二甲氨基)甲基]-1-(3-甲氧基苯基)环己醇: 一个相关的化合物,具有二甲氨基基团.
独特性
2-(3-甲氧基苯基)环己烷-1-醇因其甲氧基苯基基团和环己醇结构的特定组合而独一无二。 这种组合赋予其独特的化学和生物特性,使其在各种应用中具有价值 .
相似化合物的比较
Similar Compounds
2-Aminomethyl-1-(m-methoxyphenyl)cyclohexanol: Similar structure with an amino group instead of a hydroxyl group.
(1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol: A related compound with a dimethylamino group.
Uniqueness
2-(3-Methoxyphenyl)cyclohexan-1-ol is unique due to its specific combination of a methoxyphenyl group and a cyclohexanol structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3 |
InChI 键 |
MXBZVUAIQKNHIE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2CCCCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B12314928.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12314941.png)

![(NE)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B12314951.png)

![rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B12314966.png)
![8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride](/img/structure/B12314980.png)
![rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis](/img/structure/B12314994.png)



